molecular formula C8H7NO3 B3131885 6-Hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 359434-29-0

6-Hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B3131885
CAS No.: 359434-29-0
M. Wt: 165.15 g/mol
InChI Key: FFQJLVMKAXCIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound based on the privileged benzoxazolone scaffold, which is extensively utilized in medicinal chemistry and drug discovery research. Benzoxazole derivatives are recognized for their significant biological activities and are frequently investigated as key structural motifs in the development of novel therapeutic agents. This compound is of particular interest in pharmaceutical research for the development of ligands for neurological targets. Structurally related benzoxazolone derivatives have been designed and synthesized as potent mixed-affinity sigma receptor (σ 1 R/σ 2 R) ligands . Such ligands are valuable tools for neuroscientific research and have shown promise in preclinical studies for modulating pain response, with some analogs demonstrating potent inhibition of pain in vivo models . Furthermore, the benzoxazole core is a subject of investigation in oncology research. Certain derivatives exhibit cytotoxic properties and can induce apoptosis and caspase-3 activation in cancer cell lines, such as MCF-7 breast cancer cells, highlighting their potential as a starting point for anticancer agent development . Beyond its pharmacological potential, the compound serves as a versatile synthetic intermediate and building block in organic chemistry. Researchers employ it to construct more complex molecules for screening libraries or to study structure-activity relationships (SAR). The presence of both hydrogen bond donor and acceptor groups in its structure makes it a valuable fragment in the design of compounds for material science and biochemical assays. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-hydroxy-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-9-6-3-2-5(10)4-7(6)12-8(9)11/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQJLVMKAXCIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with methyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups onto the benzoxazole ring.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. Studies have shown that 6-hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one demonstrates efficacy against various bacterial strains. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Properties
There is emerging evidence suggesting that this compound may have potential anticancer effects. In vitro studies have indicated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. Further research is required to elucidate the precise mechanisms and to explore its efficacy in vivo .

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Material Science Applications

Polymer Additives
this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and elongation at break .

Fluorescent Materials
Due to its unique structural features, this compound can be used in the development of fluorescent materials. When incorporated into certain matrices, it exhibits fluorescence under UV light, making it suitable for applications in sensors and imaging technologies .

Analytical Chemistry Applications

Chromatographic Techniques
The compound serves as a useful standard in chromatographic analysis due to its well-defined chemical properties. It can be employed in high-performance liquid chromatography (HPLC) for the separation and quantification of related compounds in complex mixtures .

Spectroscopic Studies
this compound is also utilized in spectroscopic studies to understand molecular interactions and dynamics. Its unique absorption spectra make it a valuable tool for studying binding interactions in biochemical assays .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Effective against E. coli and S. aureus
Anticancer Properties Induces apoptosis in breast cancer cells
Anti-inflammatory Effects Reduces TNF-alpha levels in cell cultures
Polymer Additives Enhances mechanical properties of PVC composites
Fluorescent Materials Exhibits fluorescence suitable for sensor applications
Chromatographic Techniques Reliable standard for HPLC analysis
Spectroscopic Studies Useful for studying ligand-receptor interactions

Mechanism of Action

The mechanism by which 6-Hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 6-Position

6-Methoxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
  • Structure : Methoxy (-OCH₃) replaces the hydroxy (-OH) group at position 4.
  • Synthesis : Typically via methylation of the hydroxy precursor (e.g., using dimethyl sulfate under basic conditions) .
  • Properties :
    • Polarity : Lower than the hydroxy analogue due to reduced hydrogen-bonding capacity.
    • Stability : Enhanced resistance to oxidation compared to the hydroxy derivative.
    • Biological Activity : Methoxy groups are common in CNS-active compounds due to improved blood-brain barrier penetration .
6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
  • Structure: Amino (-NH₂) replaces the hydroxy group.
  • Synthesis : Achieved via catalytic hydrogenation of a nitro precursor (e.g., 6-nitro-3-methylbenzoxazolone) .
  • Properties: Basicity: The amino group increases basicity (pKa ~9–10), enabling salt formation and enhanced solubility in acidic media. Reactivity: Prone to electrophilic substitution reactions at the amino group. Applications: Amino derivatives are intermediates in synthesizing urea-based soluble epoxide hydrolase (sEH) inhibitors .
6-Benzoyl-2,3-dihydro-1,3-benzoxazol-2-one
  • Structure : Benzoyl (-COC₆H₅) substituent at position 5.
  • Synthesis : Friedel-Crafts acylation using polyphosphoric acid (PPA) as a catalyst .
  • Properties :
    • Hydrophobicity : Increased lipophilicity compared to hydroxy or methoxy derivatives.
    • Electronic Effects : The electron-withdrawing benzoyl group reduces electron density on the benzoxazolone ring, affecting reactivity in electrophilic substitutions .

Variations in the Benzoxazolone Core

5-Bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one
  • Structure : Halogen substituents (Br, Cl) at positions 5 and 6.
  • Properties :
    • Electron Effects : Halogens are electron-withdrawing, directing further substitutions to meta/para positions.
    • Biological Relevance : Halogenated benzoxazolones exhibit antimicrobial and antiparasitic activities .
2-Hydroxy-1,4-benzoxazin-3-one (HBOA)
  • Structure: A benzoxazinone derivative with a hydroxy group at position 2 and an additional oxygen in the 1,4-ring system.
  • Natural Occurrence : Found in wheat and maize as a defense metabolite.
  • Activity : Demonstrates herbicidal and insecticidal properties .

Key Observations :

  • Hydrogen Bonding : The hydroxy derivative exhibits stronger hydrogen-bonding capacity, influencing solubility (e.g., in polar solvents like DMSO) and protein-binding interactions.
  • Synthetic Accessibility: Methoxy and amino derivatives are more straightforward to synthesize via alkylation or reduction, whereas hydroxy groups may require protective group strategies.
  • Biological Selectivity: Substituents dictate target engagement. For example, benzoyl derivatives show affinity for cannabinoid receptors (CB2), while hydroxy analogues are explored for anti-inflammatory applications .

Biological Activity

6-Hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (often referred to as benzoxazole derivatives) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure

The compound features a benzoxazole core, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:

C9H7NO3\text{C}_9\text{H}_7\text{N}\text{O}_3

1. Antimicrobial Activity

Research has demonstrated that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. A study focusing on 3-(2-benzoxazol-5-yl)alanine derivatives indicated selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)
1Bacillus subtilis32
2Escherichia coli128
3Candida albicans64

2. Anticancer Activity

The cytotoxic effects of benzoxazole derivatives have been extensively studied. Reports indicate that these compounds can selectively induce apoptosis in various cancer cell lines while showing lower toxicity to normal cells. For instance, compounds derived from the benzoxazole structure have shown effectiveness against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines .

Case Study: Cytotoxicity Against Cancer Cells
In a study by Kakkar et al., several benzoxazole derivatives were tested against multiple cancer cell lines. The results highlighted that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer properties .

Table 2: Cytotoxicity Data of Selected Benzoxazole Derivatives

Compound IDCell LineIC50 (µM)
AMCF-75.4
BA5494.8
CPC36.1

3. Other Pharmacological Effects

Apart from antimicrobial and anticancer activities, benzoxazole derivatives have shown potential in treating other conditions such as inflammation and neurodegenerative diseases. Some studies have indicated their ability to modulate pathways involved in oxidative stress and inflammation .

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is closely linked to their chemical structure. Modifications in substituents on the benzoxazole ring can significantly alter their pharmacological profiles. For instance, electron-donating groups tend to enhance antibacterial activity, while specific substitutions may improve selectivity towards cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via oxidation of 6-arylsulphonamidobenzoxazol-2(3H)-ones, as demonstrated by the formation of substituted benzoxazol-2(3H)-ones through reactions with hydrogen chloride or hydrazoic acid . Cyclization of 2-aminophenol derivatives using catalysts like SnO₂ or Sn(Oct)₂ under CO₂ pressure is another route, with yields dependent on catalyst choice and reaction time . Optimization involves adjusting temperature, solvent polarity, and catalyst loading to minimize side reactions (e.g., ring cleavage by methanol or piperidine) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • X-ray crystallography : Use single-crystal X-ray diffraction (e.g., ORTEP-III or WinGX suites) to resolve bond lengths, angles, and torsional conformations. For example, the benzoxazol-2-one core in related derivatives shows mean C–C bond lengths of 1.39 Å and R-factors <0.08 .
  • Spectroscopy : Employ 1H^1H-/13C^{13}C-NMR to confirm substitution patterns and hydrogen bonding (e.g., hydroxy group interactions). IR spectroscopy identifies key functional groups like C=O (1700–1750 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when modifying substituents on the benzoxazol-2-one core?

  • Methodology :

  • Comparative studies : Test substituent effects systematically. For example, 6-arylsulphonimidobenzoxazol-2-ones yield stable adducts with HCl but undergo ring cleavage with methanol, highlighting steric and electronic influences .
  • Analytical validation : Use HPLC-MS to detect intermediates and side products. Conflicting results (e.g., unexpected ring cleavage) may arise from trace moisture or nucleophilic reagents; replicate experiments under inert conditions .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) in benzoxazol-2-one derivatives?

  • Methodology :

  • Molecular docking : Simulate binding modes using software like Glide (Schrödinger Suite). For example, benzoxazol-2-ones targeting macrophage migration inhibitory factor (MIF) show favorable interactions with Lys32 and Tyr36 in the active site .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Correlate with experimental data like regioselectivity in cyclization reactions .

Q. How do catalyst systems influence the stereochemical outcomes of benzoxazol-2-one synthesis?

  • Methodology :

  • Catalyst screening : Compare SnO₂ (yields 56% with Sn(Oct)₂) vs. alternative catalysts (e.g., ZnCl₂) for stereocontrol. Sn(Oct)₂ favors 2-(heptyl-3)-benzoxazole due to its Lewis acidity and coordination geometry .
  • Kinetic studies : Monitor reaction progress via 1H^1H-NMR to identify rate-determining steps and enantiomeric excess (e.g., chiral HPLC for stereoisomer separation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data?

  • Methodology :

  • Refinement protocols : Re-analyze X-ray data with software like SHELXL to check for overfitting. For example, R-factor discrepancies >0.05 may indicate missed hydrogen bonds or disorder .
  • Energy minimization : Re-optimize docking poses using molecular dynamics (e.g., AMBER) to reconcile "in" vs. "out" binding modes observed in MIF studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Reactant of Route 2
Reactant of Route 2
6-Hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.